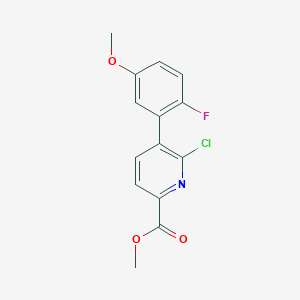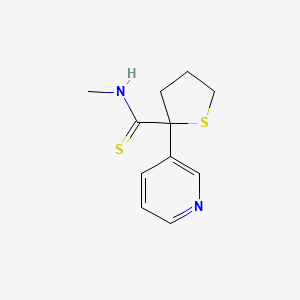
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide
概要
説明
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydrothiophene ring fused with a pyridine ring and a carbothioamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide typically involves the reaction of pyridine derivatives with thiol-containing compounds under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with a thiol in the presence of a base to form the desired product. The reaction conditions often include solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials and as a building block in the synthesis of functionalized polymers.
作用機序
The mechanism of action of N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and exhibit diverse biological activities.
5-Amino-pyrazoles: These compounds have a similar nitrogen-containing heterocyclic structure and are used in various organic and medicinal chemistry applications.
Uniqueness
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide is unique due to its specific combination of a tetrahydrothiophene ring, pyridine ring, and carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H14N2S2 |
|---|---|
分子量 |
238.4 g/mol |
IUPAC名 |
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide |
InChI |
InChI=1S/C11H14N2S2/c1-12-10(14)11(5-3-7-15-11)9-4-2-6-13-8-9/h2,4,6,8H,3,5,7H2,1H3,(H,12,14) |
InChIキー |
CJDIUYZQGNXWRB-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)C1(CCCS1)C2=CN=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
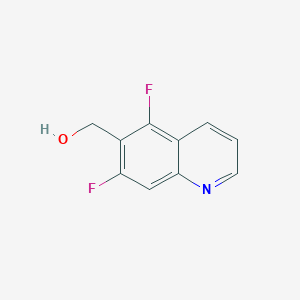
![2,3-Dichloro-5-methylfuro[3,2-b]pyridine](/img/structure/B8281252.png)


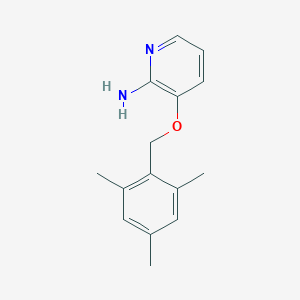
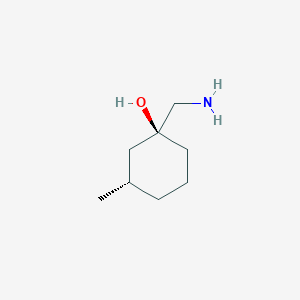
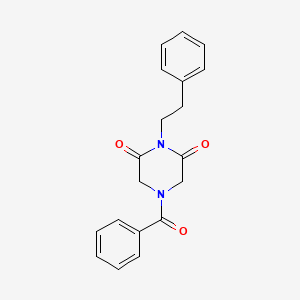
![7-Amino-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan](/img/structure/B8281296.png)


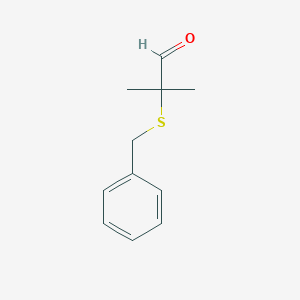

![Tert-butyl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]piperidine-1-carboxylate](/img/structure/B8281331.png)
